N-ethyl-4-nitro-N-phenylbenzamide
Overview
Description
N-ethyl-4-nitro-N-phenylbenzamide is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol It is characterized by the presence of an ethyl group, a nitro group, and a phenyl group attached to a benzamide core
Preparation Methods
The synthesis of N-ethyl-4-nitro-N-phenylbenzamide typically involves the reaction of 4-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-ethyl-4-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N-ethyl-4-amino-N-phenylbenzamide, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
N-ethyl-4-nitro-N-phenylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenyl and ethyl groups can influence the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-ethyl-4-nitro-N-phenylbenzamide can be compared with other similar compounds, such as:
N-ethyl-2-nitro-N-phenylbenzamide: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
N-ethyl-3-nitro-N-phenylbenzamide: Another positional isomer with distinct chemical properties.
4-methyl-3-nitro-N-phenylbenzamide: Contains a methyl group instead of an ethyl group, leading to differences in its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzamide core.
Properties
IUPAC Name |
N-ethyl-4-nitro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-16(13-6-4-3-5-7-13)15(18)12-8-10-14(11-9-12)17(19)20/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRMMVCZUINAHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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